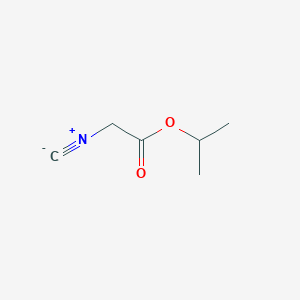

Isopropyl isocyanoacetate

Description

Properties

CAS No. |

52921-20-7 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

propan-2-yl 2-isocyanoacetate |

InChI |

InChI=1S/C6H9NO2/c1-5(2)9-6(8)4-7-3/h5H,4H2,1-2H3 |

InChI Key |

ALNIEXDQXDKTMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C[N+]#[C-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity in Enantioselective Syntheses

In the enantioselective synthesis of chiral oxazolines from ketones, the ester group’s steric bulk critically affects diastereoselectivity. For example:

- This compound exhibited lower diastereoselectivity (dr = 5:1) compared to methyl (dr = 8:1) and benzyl (dr = 7:1) analogs when reacting with acetophenone. This is attributed to the isopropyl group’s steric hindrance, which disrupts transition-state stabilization .

- tert-Butyl isocyanoacetate showed superior selectivity (dr = 10:1), likely due to its even greater steric bulk, which enforces stricter conformational control .

Cyclization and Heterocycle Formation

- Ethyl isocyanoacetate demonstrated utility in synthesizing tricyclic heteroarenes (e.g., imidazo-pyrrolo-pyridines) via DBU-mediated reactions with nitropyridines, albeit in low yields (9%) due to competing side reactions .

- Methyl isocyanoacetate facilitated RuH2-catalyzed condensations with sulfonylimines, yielding trans-imidazolines with high diastereoselectivity. The smaller ester group likely enhances substrate accessibility to the catalyst .

Multicomponent Reactions (MCRs)

In Ugi/Passerini reactions for drug discovery:

- Ethyl isocyanoacetate enabled efficient antibody conjugation, outperforming phosphonate- or fluorobenzyl-substituted isocyanides. Its moderate steric bulk balanced reactivity and compatibility with hydrophobic conjugation sites .

- Isopropyl isocyanide (distinct from isocyanoacetate) showed mixed results, highlighting the importance of the ester group’s electronic and steric contributions .

Data Table: Key Properties of Isocyanoacetate Esters

| Compound | Diastereoselectivity (dr)¹ | Yield in Cyclizations² | MCR Efficiency³ | Safety Profile⁴ |

|---|---|---|---|---|

| Methyl isocyanoacetate | 8:1 | Moderate | High | Hazardous (flammable) |

| Ethyl isocyanoacetate | 7:1 | Low (9% in [2]) | High | Hazardous (toxic) |

| This compound | 5:1 | Not reported | Moderate | Likely hazardous |

| Benzyl isocyanoacetate | 7:1 | Not reported | Moderate | Unknown |

| tert-Butyl isocyanoacetate | 10:1 | High | Low | Likely less reactive |

¹From oxazoline synthesis with acetophenone . ²Representative yields from cyclization reactions . ³Performance in Ugi/Passerini conjugations . ⁴Based on analogous compounds .

Q & A

Q. What are the critical safety considerations when handling isopropyl isocyanoacetate in laboratory settings?

this compound is highly flammable, reactive with water/alcohols, and poses inhalation/skin contact risks. Essential precautions include:

Q. What synthetic methodologies are employed to prepare this compound?

A common route involves dehydration of N-formylglycine esters using reagents like phosgene or trichloromethyl chloroformate. For example:

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

Q. What are the typical applications of this compound in organic synthesis?

It is widely used in:

- Enantioselective synthesis of oxazolines via reactions with ketones (e.g., acetophenone) .

- Multicomponent reactions to construct heterocycles like thiazoles or pyrroles .

Advanced Questions

Q. How does the ester group in isocyanoacetate derivatives influence diastereoselectivity in oxazoline synthesis?

Steric effects of the ester group significantly impact diastereoselectivity. For example:

Q. What strategies enhance enantioselectivity in asymmetric catalysis using this compound?

- Ligand tuning : Chiral amino phosphines derived from cinchona alkaloids (e.g., L-2 or L-4) improve enantiocontrol.

- Catalyst loading : A 1:1 Ag/ligand ratio (e.g., 2.5 mol% Ag₂O + 5 mol% L-2) optimizes stereoselectivity in aldol reactions .

- Solvent selection : Non-polar solvents (e.g., toluene) minimize side reactions.

Q. How can researchers address purification challenges in reactions involving this compound?

- Column chromatography : Use solvent systems like 80:20 hexane:ethyl acetate for efficient separation.

- Equivalent adjustment : Limiting isocyanoacetate to ≤1 equivalent prevents excess reagent interference .

Q. What mechanistic insights explain this compound’s role in cycloaddition reactions?

In thiazole synthesis, it undergoes:

- Thioformylation : Metallation followed by thion ester acylation.

- Cyclization : Intramolecular 1,1-addition of enethiol to the isonitrile, forming the heterocyclic core .

Methodological Considerations

Q. How do reaction conditions (temperature, catalysts) affect multicomponent reactions with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.